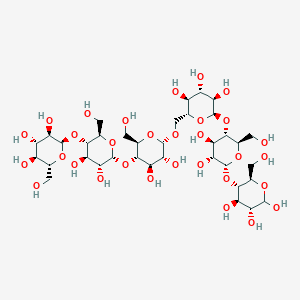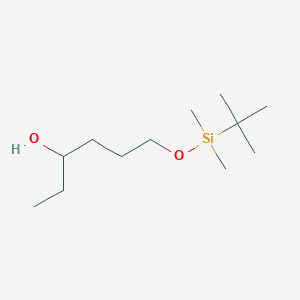
(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine is an organic compound that features a benzyl group substituted with a bromine atom and a methyl group, along with a cyclopropyl-methyl-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-methylbenzyl alcohol to obtain 5-bromo-2-methylbenzyl alcohol. This intermediate is then subjected to a substitution reaction with cyclopropyl-methyl-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2-methylbenzaldehyde, while substitution with an amino group could produce 5-amino-2-methylbenzyl-cyclopropyl-methyl-amine.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyclopropyl groups can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-methylbenzyl)-ethyl-methyl-amine
- (5-Bromo-2-methylbenzyl)-propyl-methyl-amine
- (5-Bromo-2-methylbenzyl)-isopropyl-methyl-amine
Uniqueness
(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can result in different reactivity and binding characteristics compared to similar compounds with other alkyl groups.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]-N-methylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-3-4-11(13)7-10(9)8-14(2)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTAPXWNFXQVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Trifluoromethoxy)pyridin-2-yl]methanol](/img/structure/B8128072.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B8128087.png)


![2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B8128103.png)
![N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide](/img/structure/B8128113.png)

![3-[(E)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B8128126.png)


